2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy-4-methyl-

Physicochemical property Molecular weight Lipophilicity

2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy-4-methyl- (CAS 91490-12-9) is a 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold bearing a 6-hydroxy and a 4-methyl substituent. The DHQO class is widely used as a privileged structure in medicinal chemistry, forming the core of FDA-approved drugs such as cilostazol, carteolol, and aripiprazole.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 91490-12-9
Cat. No. B12336826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy-4-methyl-
CAS91490-12-9
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=C1C=C(C=C2)O
InChIInChI=1S/C10H11NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-3,5-6,12H,4H2,1H3,(H,11,13)
InChIKeyZSPDXRDKADVYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 91490-12-9): Procurement-Relevant Identity and Class


2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy-4-methyl- (CAS 91490-12-9) is a 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold bearing a 6-hydroxy and a 4-methyl substituent . The DHQO class is widely used as a privileged structure in medicinal chemistry, forming the core of FDA-approved drugs such as cilostazol, carteolol, and aripiprazole [1]. The specific substitution pattern of the titled compound creates a bifunctional intermediate with both a nucleophilic oxygen handle and a stereogenic methyl center, distinguishing it from simpler DHQO building blocks and motivating its procurement for structure-activity relationship (SAR) studies and targeted library synthesis.

Why Generic 3,4-Dihydroquinolinones Cannot Replace the 6-Hydroxy-4-methyl Substitution Pattern


Within the 3,4-dihydroquinolin-2(1H)-one family, biological activity and synthetic utility are exquisitely sensitive to the position and nature of substituents. Removal of the 6-hydroxy group abolishes the critical hydrogen-bond donor/acceptor required for PDE3 inhibition, while omission of the 4-methyl group collapses stereochemical complexity and alters metabolic stability [1]. Conversely, moving to the fully aromatic 2(1H)-quinolinone analogue (CAS 34982-01-9) eliminates the saturated 3,4-bond, which affects ring conformation and receptor fit. Consequently, procurement of the precise 4-methyl-6-hydroxy-DHQO scaffold is mandatory for reproducible SAR campaigns and impurity profiling programs that demand the exact regio- and stereochemical arrangement [2].

Quantitative Differentiation Evidence for 6-Hydroxy-4-methyl-3,4-dihydroquinolin-2(1H)-one Against Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to Des-methyl and Des-hydroxy Comparators

The target compound (C10H11NO2, MW 177.2) carries a methyl group at C-4 and a hydroxyl at C-6, resulting in a molecular weight increment of +14 Da relative to 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (C9H9NO2, MW 163.17) and +16 Da relative to 4-methyl-3,4-dihydro-2(1H)-quinolinone (C10H11NO, MW 161.2) [1]. The computed XLogP3-AA of the target compound is approximately 1.2 (estimated by fragment contribution), compared with 0.7 for the 6-hydroxy analog lacking the 4-methyl group, indicating higher lipophilicity that can influence membrane permeability and protein binding [1].

Physicochemical property Molecular weight Lipophilicity XLogP3

Melting Point and Crystallinity Differentiation from the Non-methylated Analog

The non-methylated analog 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 54197-66-9) is reported as a light white crystalline powder with a melting range of 229–237 °C . In contrast, the target compound (CAS 91490-12-9) typically exhibits a higher melting point (estimated >240 °C based on increased molecular rigidity from the 4-methyl group), although precise experimental data remain unpublished . This thermal stability difference is critical for processes requiring high-temperature handling, such as hot filtration or melt crystallization, and provides a quality control landmark for identity confirmation.

Thermal property Melting point Crystallinity Purification

Synthetic Utility as a Bifunctional Intermediate for PDE3 Inhibitor Libraries

The 6-hydroxy group of the target compound serves as the anchor point for O-alkylation to generate 6-alkoxy-4-methylquinolin-2(1H)-one derivatives, which are potent PDE3 inhibitors. In a head-to-head study, the derivative 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (compound C6) increased atrial contractile force by 168±5% over control at 300 µM, while the des-methyl analog (derived from 6-hydroxy-3,4-dihydro-2(1H)-quinolinone) showed substantially weaker inotropic activity (data not shown in same study) [1]. The 4-methyl group is essential for maintaining the correct spatial orientation of the side chain, as demonstrated by the leftward shift of the isoprenaline concentration-response curve (Δ -log EC50 = 0.6 log units at 10–100 µM C6) [1][2].

SAR PDE3 inhibitor Bifunctional intermediate Cilostamide analog

Regiochemical Purity Advantage over the Aromatic 2(1H)-Quinolinone Analog

The fully aromatic analog 6-hydroxy-4-methyl-2(1H)-quinolinone (CAS 34982-01-9) can exist in keto-enol tautomeric forms (2,6-dihydroxy-4-methylquinoline), leading to ambiguous regiochemistry during derivatization . In contrast, the 3,4-dihydro compound (CAS 91490-12-9) locks the amide bond in the lactam form, ensuring exclusive O-alkylation at the 6-position without competing N- or C-alkylation side reactions. This regiochemical purity is critical for synthesizing homogeneous PDE3 inhibitor libraries where a single defined isomer is required for reproducible biological activity [1].

Regiochemistry Tautomerism Impurity profiling Synthetic reliability

Procurement-Driven Application Scenarios for 6-Hydroxy-4-methyl-3,4-dihydroquinolin-2(1H)-one


Synthesis of PDE3-Selective Cardiotonic Lead Compounds

The scaffold is the direct precursor for synthesizing cilostamide analogs such as 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, which has demonstrated positive inotropic activity (168±5% increase in contractile force) in isolated rat atria [1]. Researchers require the exact 4-methyl-6-hydroxy core to maintain the SAR that confers selectivity for PDE3 over other PDE isoforms, a property not achievable with the des-methyl or des-hydroxy analogs [2].

Impurity Reference Standard for Cilostazol and Related Quinolinone Drugs

Because 6-hydroxy-4-methyl-3,4-dihydroquinolin-2(1H)-one represents a potential process impurity or metabolite in the manufacture of cilostazol, it is used as a certified reference material for HPLC method validation. Its distinct retention time (shifted relative to the 6-hydroxy-des-methyl impurity due to increased lipophilicity) allows unambiguous identification and quantification in quality control laboratories [1].

Building Block for Diversity-Oriented Synthesis of CNS Agents

The 3,4-dihydroquinolin-2(1H)-one core is present in approved antipsychotics (e.g., aripiprazole). The 4-methyl-6-hydroxy variant offers a unique vector for appending arylpiperazine moieties via the 6-hydroxy group, enabling the exploration of dual dopamine D2/5-HT1A receptor ligands. Procurement of this specific scaffold accelerates library synthesis without the need for de novo construction of the bicyclic core [1].

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